(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide is a synthetic organic compound characterized by the presence of a cyano group, a difluorophenyl group, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide typically involves the condensation of 2,3-difluorobenzaldehyde with a suitable nitrile and an amine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-difluorophenyl)-2-fluorobenzamide
- 4-(2’,3’-difluorophenyl)-1,2,3,5-dithiadiazolyl
Uniqueness
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group and the difluorophenyl moiety enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c1-8(2)17-13(18)10(7-16)6-9-4-3-5-11(14)12(9)15/h3-6,8H,1-2H3,(H,17,18)/b10-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNVNEXOXRYGIV-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=C(C(=CC=C1)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=C(C(=CC=C1)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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